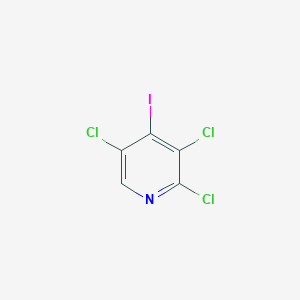

2,3,5-Trichloro-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDPWUULSOOSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573776 | |

| Record name | 2,3,5-Trichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406676-23-1 | |

| Record name | 2,3,5-Trichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3,5-Trichloro-4-iodopyridine from Polychlorinated Pyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,3,5-trichloro-4-iodopyridine, a valuable building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide outlines a robust two-step synthesis adapted from well-established methodologies for structurally similar polychlorinated pyridines. The protocols detailed herein are based on reliable, high-yield reactions, offering a practical approach for the preparation of this key intermediate.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in two main stages, starting from a readily available polychlorinated pyridine, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine.

Step 1: Reductive Dechlorination to 2,3,5-Trichloropyridine

The initial step involves the selective removal of chlorine atoms from a more highly chlorinated pyridine. A well-documented method for this transformation is the use of metallic zinc in a strongly alkaline aqueous solution.[1][2] This reaction proceeds with good selectivity and high yields.

Step 2: Regioselective Iodination

The resulting 2,3,5-trichloropyridine is then subjected to iodination. Based on analogous reactions with other polychlorinated pyridines, the 4-position is the most susceptible to nucleophilic substitution by an iodide source.[3][4] The use of sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) is an effective method for this transformation.[3]

Experimental Protocols

The following are detailed experimental procedures adapted from established literature for the synthesis of analogous compounds.

Step 1: Synthesis of 2,3,5-Trichloropyridine from Pentachloropyridine

This protocol is adapted from the procedure for the preparation of 2,3,5-trichloropyridine from pentachloropyridine.[1][2]

Materials:

-

Pentachloropyridine

-

Benzene (or another suitable water-immiscible solvent like toluene)

-

8N Sodium Hydroxide solution

-

Zinc dust

-

Stirrer

-

Reflux condenser

-

Heating mantle

-

Thermometer

-

Filtration apparatus

Procedure:

-

In a 5-liter, three-neck flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine pentachloropyridine (1.0 mole, 251.0 g), benzene (500 mL), and 8N sodium hydroxide solution (1.25 L, 10 moles).

-

Heat the mixture to approximately 75°C with continuous stirring.

-

Carefully add zinc dust (4.0 gram atoms, 260.0 g) to the heated mixture.

-

Increase the temperature to reflux (approximately 79°C) and maintain for 5 hours. The pH of the reaction mixture should be maintained at 14-15.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the cooled mixture to remove insoluble materials.

-

The filtrate contains the 2,3,5-trichloropyridine product in the organic phase. Further purification can be achieved by separation of the organic layer, washing with water, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

Step 2: Synthesis of this compound from 2,3,5-Trichloropyridine

This protocol is adapted from the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine.[3]

Materials:

-

2,3,5-Trichloropyridine

-

Sodium Iodide (NaI)

-

Dimethylformamide (DMF)

-

Reflux condenser

-

Heating mantle

-

Stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., Ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3,5-trichloropyridine (1 mmol) in DMF (3 mL).

-

Add sodium iodide (an excess, e.g., 2-4.5 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 1.5-2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into water (10 mL).

-

Collect the resulting precipitate by filtration and dry thoroughly.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Quantitative Data

The following tables summarize the quantitative data from the synthesis of analogous compounds, providing an expected range for the proposed synthesis.

Table 1: Reductive Dechlorination of Polychlorinated Pyridines [1][2]

| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |

| Pentachloropyridine | 2,3,5-Trichloropyridine | Zinc, NaOH | Benzene/Water | 5 hours | ~72% |

| 2,3,5,6-Tetrachloropyridine | 2,3,5-Trichloropyridine | Zinc, NaOH | Benzene/Water | 7 hours | High |

Table 2: Iodination of Polychlorinated Pyridines [3]

| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |

| Pentachloropyridine | 2,3,5,6-Tetrachloro-4-iodopyridine | NaI | DMF | 1.5 hours | 88% |

| Pentachloropyridine (Microwave) | 2,3,5,6-Tetrachloro-4-iodopyridine | NaI | DMF | 10 min | High |

Visualized Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

References

- 1. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. orgchemres.org [orgchemres.org]

- 4. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3,5-Trichloro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated chemical properties and reactivity of 2,3,5-Trichloro-4-iodopyridine. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar polychlorinated and iodinated pyridines to project its characteristics and potential applications in synthetic chemistry. This document is intended to serve as a valuable resource for researchers in drug discovery and materials science, offering insights into the synthetic utility of this highly functionalized heterocyclic compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Predicted Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅HCl₃IN | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 308.33 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 406676-23-1 | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | Inferred from related compounds.[1] |

Note: The absence of experimentally determined melting and boiling points is a significant data gap. Researchers should perform their own characterization of this compound.

Reactivity Profile

The reactivity of this compound is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of three chlorine atoms and one iodine atom. This high degree of halogenation makes the compound an excellent substrate for a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom and the four halogen substituents significantly activates the pyridine ring towards nucleophilic attack. The positions of substitution will be governed by both electronic and steric factors. The chlorine atoms are expected to be susceptible to displacement by a range of nucleophiles.

Caption: Potential regiochemical outcomes of nucleophilic aromatic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 4-position. Common cross-coupling reactions that are expected to be highly efficient with this substrate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Experimental Protocols

The following are representative experimental protocols for reactions that are expected to be applicable to this compound, based on procedures for analogous halogenated pyridines. It is crucial to note that these are generalized procedures and will likely require optimization for this specific substrate.

General Procedure for Nucleophilic Aromatic Substitution

This protocol is adapted from procedures for the reaction of nucleophiles with other polychlorinated heteroaromatics.

Materials:

-

This compound

-

Nucleophile (e.g., amine, alkoxide, thiol) (1.0-1.5 equivalents)

-

Base (e.g., K₂CO₃, NaH, Et₃N) (1.5-2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, THF, CH₃CN)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the anhydrous solvent.

-

Add the base and stir the suspension for 10-15 minutes.

-

Add the nucleophile dropwise at room temperature.

-

The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki-Miyaura coupling of iodo- and chloro-pyridines.[2]

Materials:

-

This compound

-

Aryl- or vinylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), the boronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Caption: A conceptual workflow for a typical palladium-catalyzed cross-coupling experiment.

Conclusion

This compound is a promising, yet under-characterized, building block for organic synthesis. Its highly halogenated structure provides multiple reactive sites for functionalization. The pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds should allow for selective, sequential modifications, making it a valuable precursor for the synthesis of complex, polysubstituted pyridine derivatives. Such compounds are of significant interest in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate the physical properties and optimize the reaction conditions for this versatile reagent.

References

Spectroscopic Analysis of 2,3,5-Trichloro-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3,5-Trichloro-4-iodopyridine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established spectroscopic principles and comparative data from structurally related halogenated pyridines to predict its spectral characteristics. Detailed experimental protocols for acquiring the necessary data are also provided, along with a logical workflow for structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of related compounds and known spectroscopic trends.

Table 1: Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | ~3100 - 3050 | Weak |

| C=N/C=C Stretch (Pyridine Ring) | ~1570, 1540, 1420 | Medium to Strong |

| C-Cl Stretch | ~850, 790 | Strong |

| C-I Stretch | ~600 - 500 | Medium |

Note: The prediction is based on comparative analysis with compounds like 2,6-dichloro-4-iodopyridine and other polychlorinated pyridines. The pyridine ring vibrations are complex and can be influenced by the substitution pattern.[1]

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.0 - 8.5 | Singlet | N/A |

Note: In a deuterated solvent like CDCl₃, the single proton at the 6-position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the deshielding effects of the electronegative nitrogen and halogen atoms.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~135 - 140 |

| C-4 | ~100 - 105 |

| C-5 | ~130 - 135 |

| C-6 | ~145 - 150 |

Note: The chemical shifts are estimated based on the known effects of chloro and iodo substituents on the pyridine ring. The carbon bearing the iodine (C-4) is expected to be significantly shielded compared to the carbons bearing chlorine atoms.

Table 4: Predicted UV-Vis Spectral Data

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Hexane | ~210, ~260, ~300 | High, Medium, Low |

| Ethanol | ~215, ~265, ~305 | High, Medium, Low |

Note: Halogenated pyridines typically exhibit multiple absorption bands in the UV region corresponding to π→π and n→π* transitions. The exact position and intensity of these bands can be influenced by the solvent polarity.*[2][3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain a high-quality infrared spectrum of the solid sample.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[1]

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, raise the press arm, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe and isopropanol.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

Pipette

-

Filter

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of cotton or a syringe filter directly into a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Shimming and Locking: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of the compound.

Materials:

-

UV-Vis Spectrophotometer (double beam is preferred)

-

This compound sample

-

Spectroscopic grade solvent (e.g., hexane or ethanol)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of the compound in the chosen solvent of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0.

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm) to zero the absorbance of the solvent and cuvettes.[4][5]

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.

-

Data Acquisition: Scan the sample over the same wavelength range as the baseline. The instrument will record the absorbance at each wavelength.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different techniques for the structural elucidation of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic methods and derived structural information.

References

Navigating the Regioselectivity of 2,3,5-Trichloro-4-iodopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,5-Trichloro-4-iodopyridine is a highly functionalized heterocyclic building block offering multiple reaction sites for the synthesis of complex, polysubstituted pyridine derivatives. The presence of four halogen atoms with distinct electronic and steric environments allows for a high degree of selective functionalization. This technical guide elucidates the principles governing the differential reactivity of the iodine and chlorine substituents in this molecule. While direct quantitative experimental data for this specific compound is limited in published literature, this guide provides a robust predictive framework based on established principles of halogen reactivity in pyridines and data from closely analogous systems. The primary modes of functionalization—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—are discussed in detail, providing a strategic roadmap for synthetic chemists.

Core Principles of Halogen Reactivity in Polysubstituted Pyridines

The reactivity of halogens on a pyridine ring is governed by a combination of factors:

-

Carbon-Halogen Bond Strength: In the context of palladium-catalyzed cross-coupling reactions, the reactivity order is dictated by the C-X bond strength, which follows the trend: C-I > C-Br > C-Cl > C-F . The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond.

-

Position Relative to the Pyridine Nitrogen: The pyridine nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions. Consequently, these positions are more susceptible to nucleophilic aromatic substitution (SNAr).

-

Reaction Type: The chosen reaction mechanism dictates which halogen will be targeted. Palladium-catalyzed reactions will preferentially target the iodo group, whereas SNAr reactions will favor the most electronically activated chloro positions.

Based on these principles, the predicted order of reactivity for this compound is established.

Caption: Predicted reactivity hierarchy for the halogens in this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo position is the primary site for selective functionalization via common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The significant difference in reactivity between the C-I and C-Cl bonds allows for high chemoselectivity under standard conditions.

Quantitative Data from Analogous Systems

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | 75-90 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%) | Et₃N | THF/DMF | 25-60 | 8-16 | 80-95 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (8 mol%) | NaOtBu | Toluene | 100-120 | 12-24 | 70-85 |

Table reflects data for the analogous compound 2,6-dichloro-4-iodopyridine and serves as a predictive guide.

Experimental Protocols (Template)

The following protocols are adapted from established procedures for similar polyhalogenated pyridines and serve as a starting point for the functionalization of this compound at the C4 position.[1]

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water (10 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous and degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

-

Stir the reaction mixture at room temperature for 8-16 hours. Gentle heating (e.g., 40-60 °C) may be necessary for less reactive alkynes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Caption: General workflow for the selective functionalization at the C4-iodo position.

Nucleophilic Aromatic Substitution (SNAr)

After functionalization of the C4-iodo position, the remaining chloro-substituents can be targeted via nucleophilic aromatic substitution. The reactivity of the chlorine atoms is dictated by their position relative to the electron-withdrawing pyridine nitrogen.

-

C2-Chloro: This position is ortho to the nitrogen and is the most activated site for SNAr. It is the most likely position to be substituted by a wide range of nucleophiles (O-, N-, and S-centered) under relatively mild conditions.

-

C5-Chloro: This position is para to the C2-position and meta to the nitrogen. Its reactivity is lower than the C2 position.

-

C3-Chloro: This position is meta to the nitrogen and is the least activated of the three chloro-substituents, requiring harsher reaction conditions for substitution.

This differential reactivity allows for a sequential SNAr strategy to introduce multiple different substituents.

Quantitative Data from Analogous Systems

Data from the reaction of 2,3,5,6-tetrachloro-4-iodopyridine with various nucleophiles provides insight into the regioselectivity of SNAr on a similarly substituted pyridine ring.

| Nucleophile | Reagent | Solvent | Conditions | Major Product | Reference |

| O-centered | Sodium methoxide | Methanol | Reflux | Substitution at C2/C6 | [2] |

| N-centered | Ammonia | Ethanol | 150 °C, sealed tube | Substitution at C2/C6 | [2] |

| S-centered | Sodium thiophenoxide | DMF | Room Temp | Substitution at C4 | [3] |

Note: In the tetrachloro analog, the C4 position is chlorinated and competes with C2/C6. For 2,3,5-trichloro-4-substituted-pyridine, the C2 position is expected to be the primary site of SNAr.

Template Protocol: SNAr at C2

This protocol describes a general procedure for the substitution of the C2-chloro group on a 4-substituted-2,3,5-trichloropyridine.

-

In a reaction vessel, dissolve the 4-substituted-2,3,5-trichloropyridine (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or an alcohol like n-butanol).

-

Add the nucleophile (e.g., an amine, alkoxide, or thiol) (1.1 - 2.0 mmol).

-

If required, add a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (1.5 - 3.0 mmol).

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophile's reactivity.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, pour into water, and extract with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Sequential Functionalization Strategy

The differential reactivity of the halogen atoms enables a powerful sequential functionalization strategy, allowing for the synthesis of highly complex and diverse pyridine scaffolds.

Caption: A potential sequential functionalization pathway for this compound.

Conclusion

This compound is a versatile synthetic intermediate with a predictable and exploitable hierarchy of halogen reactivity. The C4-iodo position serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, which can be performed with high selectivity. Subsequent functionalization of the chloro-substituents can be achieved through nucleophilic aromatic substitution, with the C2 position being the most reactive. This stepwise approach provides medicinal and materials chemists with a powerful tool for the rational design and synthesis of novel, highly substituted pyridine derivatives. Further experimental studies on this specific molecule will be invaluable to precisely quantify the reaction kinetics and yields, thereby refining the predictive models presented in this guide.

References

2,3,5-Trichloro-4-iodopyridine: A Technical Overview for Researchers

CAS Number: 406676-23-1

Molecular Formula: C₅HCl₃IN

Molecular Weight: 308.33 g/mol

This technical guide provides an in-depth overview of 2,3,5-trichloro-4-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This compound serves as a versatile building block for the synthesis of more complex molecular architectures.

Physicochemical and Quantitative Data

| Property | Value | Source(s) |

| CAS Number | 406676-23-1 | [3][4][5][6] |

| Molecular Formula | C₅HCl₃IN | [5] |

| Molecular Weight | 308.33 g/mol | [6] |

| Purity (Typical) | ≥95% | [1][2] |

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with three chlorine atoms at positions 2, 3, and 5, and an iodine atom at position 4.

Caption: 2D molecular structure of this compound.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the surveyed literature. However, the synthesis of structurally similar compounds provides insight into potential synthetic routes.

Halogenated pyridines are frequently used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[7][8] Their utility often stems from the ability to selectively functionalize the pyridine ring through cross-coupling reactions. For instance, the related compound 2,6-dichloro-4-iodopyridine is a known versatile intermediate for creating trisubstituted pyridines via reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[9]

A plausible synthetic strategy for this compound could involve the direct iodination of 2,3,5-trichloropyridine or the selective dehalogenation of a more substituted precursor. The synthesis of the starting material, 2,3,5-trichloropyridine, can be achieved through various methods, including the reaction of 2-chloropyridine with a chlorinating agent or the reductive dechlorination of pentachloropyridine or 2,3,5,6-tetrachloropyridine.[10][11]

Experimental Protocol for a Related Compound: Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine

As an illustrative example, the following is a reported method for the synthesis of the closely related compound, 2,3,5,6-tetrachloro-4-iodopyridine, from pentachloropyridine.[12] This protocol demonstrates a common strategy for the introduction of iodine onto a polychlorinated pyridine ring.

Materials:

-

Pentachloropyridine

-

Sodium iodide

-

Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Water

Procedure (Reflux Method): [12]

-

A suspension of pentachloropyridine (1 mmol, 0.251 g) in 3 ml of DMF is treated with sodium iodide (4.5 mmol, 0.674 g).

-

The reaction mixture is refluxed for 1.5 hours.

-

After cooling, the reaction mixture is poured into water (10 ml).

-

The resulting precipitate is collected by filtration and dried.

-

Recrystallization from ethanol yields 2,3,5,6-tetrachloro-4-iodopyridine as white crystals.

Procedure (Microwave Irradiation Method): [12]

-

A solution of pentachloropyridine (1 mmol, 0.251 g) and sodium iodide (2 mmol, 0.300 g) in DMF (3 ml) is irradiated with a microwave at 600 W at a temperature of 140 °C for 10 minutes.

-

The reaction mixture is then poured into water (10 ml).

-

The product is collected by filtration and dried.

It is conceivable that a similar nucleophilic substitution of a chlorine atom with iodide could be applied to a suitable trichloropyridine precursor to yield this compound.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly for the development of novel compounds in the pharmaceutical and agrochemical industries.[3] The presence of multiple halogen atoms with differential reactivity allows for selective functionalization of the pyridine core, enabling the construction of diverse molecular libraries for screening and lead optimization. The utility of halogenated pyridines as key building blocks in drug discovery is well-documented.[7][8]

References

- 1. Pyridine, 2,3,5-trichloro- | C5H2Cl3N | CID 27666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempanda.com [chempanda.com]

- 3. orgchemres.org [orgchemres.org]

- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 5. L19623.03 [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Iodopyridine | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 9. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 10. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 11. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - High purity | EN [georganics.sk]

Stability and Storage of 2,3,5-Trichloro-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2,3,5-Trichloro-4-iodopyridine. Due to a lack of specific stability studies for this compound, this guide synthesizes data from safety data sheets (SDS) of closely related halogenated pyridines and general principles of chemical stability for analogous structures.

Chemical Properties and Inherent Stability

This compound is a polyhalogenated aromatic heterocyclic compound. The presence of both chloro and iodo substituents on the pyridine ring influences its reactivity and stability. The carbon-iodine bond is generally the weakest point in the molecule and is susceptible to cleavage, particularly under the influence of light or heat. Halogenated pyridines are noted to have lower rates of biodegradation compared to other substituted pyridines[1][2].

Recommended Storage Conditions

Based on information for analogous compounds such as 2-Chloro-4-iodopyridine, 5-Chloro-2-fluoro-4-iodopyridine, and 2,5-Dichloro-4-iodopyridine, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 1: Recommended Storage Conditions for this compound (inferred from analogous compounds)

| Parameter | Recommendation | Rationale and Citations |

| Temperature | Store at room temperature or refrigerated (2-8°C). A supplier of 2-Chloro-4-iodopyridine recommends room temperature storage, while another recommends refrigerated conditions (0-10°C)[3]. For long-term storage, refrigeration is the more conservative and recommended approach. | |

| Light | Protect from light.[4] | The carbon-iodine bond is susceptible to photolytic cleavage, which can lead to degradation. Storing in amber vials or in a dark cabinet is crucial. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and keep sealed in a dry environment.[3] | Halogenated compounds can be sensitive to air and moisture. An inert atmosphere prevents oxidative degradation and hydrolysis. |

| Container | Keep in a tightly closed container. | To prevent exposure to moisture and atmospheric contaminants. |

Chemical Incompatibility

To prevent hazardous reactions and degradation of the material, it is crucial to avoid storing this compound with incompatible chemicals.

Table 2: Incompatible Materials

| Incompatible Material Class | Specific Examples | Rationale and Citations |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause vigorous or explosive reactions with halogenated compounds. This is a common incompatibility noted for many chemicals[5]. |

| Strong Acids | Sulfuric Acid, Hydrochloric Acid | May catalyze degradation reactions[5]. |

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the searched literature, general degradation pathways for similar molecules can be inferred.

-

Photodegradation: The primary pathway for light-induced degradation is the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule. This would generate a trichloropyridyl radical and an iodine radical[6].

-

Reductive Dehalogenation: Under certain environmental or experimental conditions, reductive dehalogenation can occur, where a halogen atom is replaced by a hydrogen atom. This is a known microbial degradation pathway for halogenated aromatic compounds[7].

-

Hydrolysis: Although likely slow, reaction with water, especially at elevated temperatures or non-neutral pH, could potentially lead to the replacement of a halogen substituent with a hydroxyl group.

Experimental Protocols: Stability Indicating Methods

Formal stability studies for this compound are not publicly available. However, a general approach to developing a stability-indicating method would involve subjecting the compound to forced degradation under various stress conditions. The goal is to produce degradation products that can be separated from the parent compound using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Protocol Outline for a Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of the compound to 60°C for 48 hours.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis:

-

Analyze the stressed samples, along with an unstressed control, by a reverse-phase HPLC method with UV detection.

-

The chromatographic system should be developed to achieve baseline separation between the parent peak and any degradation product peaks.

-

-

Method Validation: The stability-indicating method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness[8][9].

Visualization of Storage and Handling Logic

The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound.

Caption: Logical workflow for the storage and handling of this compound.

Disclaimer: The information provided in this guide is based on data from analogous compounds and general chemical principles. It is intended for informational purposes only. Users should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information and handle this chemical in accordance with good laboratory practices.

References

- 1. benchchem.com [benchchem.com]

- 2. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2,3,5,6-Tetrachloro-4-iodopyridine | 30332-35-5 | Benchchem [benchchem.com]

- 7. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsdr.org [ijsdr.org]

Regioselectivity of Nucleophilic Substitution on 2,3,5-Trichloro-4-iodopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the regioselectivity of nucleophilic substitution reactions on the highly functionalized pyridine derivative, 2,3,5-Trichloro-4-iodopyridine. Understanding the principles governing these reactions is crucial for the rational design and synthesis of novel compounds in medicinal chemistry and materials science. This document provides a comprehensive overview of the expected reactivity, supported by data from analogous systems, detailed experimental protocols, and visual representations of the underlying chemical logic.

Introduction to Nucleophilic Aromatic Substitution (SNAr) on Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly electron-deficient systems like pyridine. The pyridine nitrogen atom activates the ring towards nucleophilic attack, primarily at the C2 (ortho) and C4 (para) positions, by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

The regioselectivity of SNAr reactions on substituted pyridines is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups further activate the ring and can direct the substitution to specific positions.

-

Leaving Group Ability: The nature of the leaving group is critical. In general, for SNAr reactions, the rate-determining step is the nucleophilic attack, and the carbon-halogen bond strength can influence reactivity, with C-F often being the most reactive due to the high electronegativity of fluorine stabilizing the intermediate, followed by C-Cl, C-Br, and C-I. However, in many cases, the leaving group ability (I > Br > Cl > F) also plays a significant role in the second step of the reaction, the expulsion of the halide.

-

Nucleophile Type: The "hard" or "soft" nature of the nucleophile can influence the site of attack. Hard nucleophiles (e.g., alkoxides, primary amines) tend to react at positions with a higher positive charge density, while soft nucleophiles (e.g., thiols) may react at positions that lead to a more delocalized and stable transition state.

For this compound, the pyridine nitrogen activates the C2 and C4 positions. The presence of three chlorine atoms and one iodine atom creates a complex electronic landscape, making the prediction of regioselectivity non-trivial.

Predicted Regioselectivity on this compound

While specific literature on the nucleophilic substitution of this compound is scarce, we can extrapolate the expected regioselectivity based on studies of the closely related compound, 2,3,5,6-tetrachloro-4-iodopyridine. In this analog, substitution patterns are dictated by the nature of the nucleophile.

The primary positions for nucleophilic attack on this compound are C2, C4 (bearing the iodine), and C5. The C3 position is generally less reactive. The iodine at the C4 position is the most polarizable and often the best leaving group among halogens in nucleophilic aromatic substitution, suggesting that substitution at C4 is a strong possibility. However, the chlorine atoms at C2 and C5 are also activated by the pyridine nitrogen.

Visualization of Potential Reaction Pathways

The following diagram illustrates the potential sites of nucleophilic attack on this compound.

Caption: Potential nucleophilic attack pathways on this compound.

Quantitative Data on Regioselectivity (Based on Analogs)

The following tables summarize the expected regioselectivity for the reaction of this compound with various nucleophiles, based on data from analogous polychlorinated pyridines.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile (Amine) | Expected Major Product | Expected Minor Product(s) | Rationale |

| Primary Amines (e.g., n-Butylamine) | 4-Amino-2,3,5-trichloropyridine | 2-Amino-3,5-dichloro-4-iodopyridine | The C4 position is highly activated and iodine is a good leaving group. |

| Secondary Amines (e.g., Piperidine) | 4-Piperidinyl-2,3,5-trichloropyridine | 2-Piperidinyl-3,5-dichloro-4-iodopyridine | Similar to primary amines, attack at C4 is favored. |

| Aromatic Amines (e.g., Aniline) | 4-Anilino-2,3,5-trichloropyridine | 2-Anilino-3,5-dichloro-4-iodopyridine | Softer nucleophile, but C4 remains the most likely site of substitution. |

Table 2: Reaction with Alkoxide Nucleophiles

| Nucleophile (Alkoxide) | Expected Major Product | Expected Minor Product(s) | Rationale |

| Sodium Methoxide | 4-Methoxy-2,3,5-trichloropyridine | 2-Methoxy-3,5-dichloro-4-iodopyridine | Hard nucleophile, attacks the most electron-deficient C4 position. |

| Sodium Ethoxide | 4-Ethoxy-2,3,5-trichloropyridine | 2-Ethoxy-3,5-dichloro-4-iodopyridine | Reactivity pattern similar to methoxide. |

Table 3: Reaction with Thiol Nucleophiles

| Nucleophile (Thiol) | Expected Major Product | Expected Minor Product(s) | Rationale |

| Sodium Thiophenoxide | 4-(Phenylthio)-2,3,5-trichloropyridine | 2-(Phenylthio)-3,5-dichloro-4-iodopyridine | Soft nucleophile, attack at the highly polarizable C-I bond at C4 is expected. |

| Sodium Ethanethiolate | 4-(Ethylthio)-2,3,5-trichloropyridine | 2-(Ethylthio)-3,5-dichloro-4-iodopyridine | Similar to thiophenoxide, C4 substitution is the likely major pathway. |

Experimental Protocols

The following is a generalized experimental protocol for the nucleophilic aromatic substitution on a polyhalogenated pyridine, which can be adapted for this compound.

General Procedure for Amination

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or DMSO) is added the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 eq.).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridine.

General Procedure for Alkoxylation

-

Reaction Setup: To a solution of the alkoxide (generated in situ from the corresponding alcohol and a strong base like sodium hydride or sodium metal) (1.1-1.5 eq.) in its parent alcohol or an anhydrous polar aprotic solvent (e.g., THF or DMF), is added a solution of this compound (1.0 eq.) in the same solvent.

-

Reaction Conditions: The reaction is typically stirred at temperatures ranging from 0 °C to reflux. The reaction is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Thiolation

-

Reaction Setup: To a solution of the thiol (1.1 eq.) and a base (e.g., sodium hydride, potassium carbonate, or sodium hydroxide) (1.2 eq.) in a polar aprotic solvent (e.g., DMF or DMSO) is added this compound (1.0 eq.).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent.

-

Purification: The organic layer is washed with water and brine, dried, and the solvent is evaporated. The crude product is purified by chromatography.

Visualized Experimental Workflow

The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction on this compound.

Caption: A generalized experimental workflow for nucleophilic substitution.

Conclusion

The regioselectivity of nucleophilic substitution on this compound is predicted to be highly dependent on the nature of the nucleophile, with a strong preference for substitution at the C4 position due to the excellent leaving group ability of iodide and the electronic activation by the pyridine nitrogen. The provided experimental protocols and workflows offer a solid foundation for researchers to explore the reactivity of this versatile building block. Further experimental validation is necessary to confirm these predictions and to fully elucidate the synthetic potential of this compound in the development of novel chemical entities.

The Synthesis and Utility of 2,3,5-Trichloro-4-iodopyridine: A Technical Guide for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloro-4-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive iodinated position and three less labile chlorine atoms, allows for selective and sequential chemical modifications. This technical guide provides a comprehensive review of the plausible synthetic routes to this compound and explores its utility as a key intermediate in the synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. Detailed, albeit theoretical, experimental protocols are provided, along with a summary of relevant data from analogous compounds to guide synthetic efforts.

Introduction

Polychlorinated and iodinated pyridines are a class of compounds that have garnered considerable interest in the field of organic synthesis, primarily due to their role as precursors to a wide array of biologically active molecules and functional materials.[1] The differential reactivity of the carbon-halogen bonds in these molecules is a key feature that enables chemists to perform selective functionalization. Specifically, the carbon-iodine bond is significantly more susceptible to oxidative addition in transition metal catalysis than the more robust carbon-chlorine bonds, making iodo-polychloropyridines valuable platforms for sequential cross-coupling reactions.[2]

This compound, in particular, presents an attractive scaffold for the synthesis of multi-substituted pyridines. The iodine atom at the 4-position serves as a handle for the introduction of a diverse range of substituents via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The remaining chlorine atoms can then be either retained or further functionalized under more forcing conditions, providing a pathway to complex, unsymmetrical pyridine derivatives. This guide will detail the most probable synthetic strategies to access this valuable intermediate and highlight its potential applications in modern drug discovery and chemical research.

Synthesis of this compound

Proposed Synthetic Route 1: Iodination of 2,3,5-Trichloropyridine

This approach commences with the commercially available or synthetically accessible 2,3,5-trichloropyridine.[3][4][5] Due to the electron-deficient nature of the trichlorinated pyridine ring, direct electrophilic iodination is expected to be challenging. A more viable strategy involves a directed ortho-metalation (DoM) approach, where a directing group would guide lithiation to the C4 position, followed by quenching with an iodine source.[2][6][7][8][9] However, without a suitable directing group on 2,3,5-trichloropyridine itself, a halogen-dance reaction or lithiation at the most acidic proton, likely C6, might occur. A more plausible, though multi-step, approach would involve the introduction of a directing group, subsequent iodination, and its eventual removal.

A more direct, albeit speculative, approach could involve a radical-based C-H iodination, which has been shown to be effective for some electron-deficient heterocycles.[10][11]

Diagram of Proposed Synthetic Route 1

Caption: Proposed synthesis of this compound via directed metalation.

Detailed Experimental Protocol (Theoretical):

-

Preparation of 2,3,5-Trichloropyridine: 2,3,5-Trichloropyridine can be synthesized by the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution.[3]

-

Directed Lithiation and Iodination:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), an equimolar amount of n-butyllithium is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

-

A solution of 2,3,5-trichloropyridine in anhydrous THF is then added slowly to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to facilitate the formation of the 4-lithiated intermediate.

-

A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Proposed Synthetic Route 2: Selective Dechlorination of 2,3,5,6-Tetrachloro-4-iodopyridine

This strategy involves the initial synthesis of 2,3,5,6-tetrachloro-4-iodopyridine, a known compound, followed by the selective removal of the chlorine atom at the 6-position.

Diagram of Proposed Synthetic Route 2

Caption: Proposed synthesis via iodination of pentachloropyridine and subsequent selective dechlorination.

Detailed Experimental Protocol (Theoretical):

-

Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine:

-

A suspension of pentachloropyridine and sodium iodide in dimethylformamide (DMF) is heated at reflux or irradiated with microwaves.[12]

-

The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield 2,3,5,6-tetrachloro-4-iodopyridine.

-

-

Selective Catalytic Hydrodechlorination:

-

2,3,5,6-Tetrachloro-4-iodopyridine is dissolved in a suitable solvent such as methanol or ethanol.

-

A palladium-based catalyst, for example, 5% Pd on carbon (Pd/C), is added to the solution.[13]

-

An acid scavenger, such as sodium acetate or triethylamine, is added to neutralize the HCl formed during the reaction.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature. The reaction progress is monitored by TLC or GC-MS to maximize the formation of the desired product while minimizing over-reduction.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and evaporated. The crude product is then purified by column chromatography to isolate this compound.

-

Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to serve as a scaffold for the synthesis of polysubstituted pyridines through sequential, site-selective cross-coupling reactions. The greater reactivity of the C4-I bond compared to the C-Cl bonds allows for initial functionalization at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound is an excellent substrate for coupling with various aryl- and heteroarylboronic acids or esters at the 4-position.[14]

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to arylethynylpyridines.[15][16]

Diagram of Sonogashira Coupling Workflow

Caption: General workflow for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-amino-2,3,5-trichloropyridines from a wide range of primary and secondary amines.[17][18][19][20][21]

Diagram of Buchwald-Hartwig Amination Workflow

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Potential in Drug Discovery

Halogenated pyridines are prevalent scaffolds in a multitude of pharmaceuticals and agrochemicals.[22] The introduction of various substituents onto the pyridine ring can modulate the compound's physicochemical properties and biological activity. Compounds derived from this compound could potentially exhibit a range of biological activities, including but not limited to antimicrobial, antiviral, and kinase inhibitory effects.[22][23] The ability to systematically vary the substituent at the 4-position through cross-coupling reactions makes this scaffold particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Data Summary

The following tables summarize typical reaction conditions and yields for related halogenated pyridine compounds, which can serve as a starting point for the optimization of reactions involving this compound.

Table 1: Synthesis of Halogenated Pyridines

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Pentachloropyridine | NaI, DMF | Reflux, 1.5 h | 2,3,5,6-Tetrachloro-4-iodopyridine | 88 | [12] |

| Pentachloropyridine | NaI, DMF | Microwave, 140 °C, 10 min | 2,3,5,6-Tetrachloro-4-iodopyridine | High | [12] |

| 2,3,5,6-Tetrachloropyridine | Zn, NaOH (aq) | Reflux | 2,3,5-Trichloropyridine | ~77 | [3] |

Table 2: Cross-Coupling Reactions of Halogenated Pyridines (Representative Examples)

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reaction Type |

| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 3,5-Dichloro-2-arylpyridine | - | Suzuki |

| 2,6-Dichloro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 2,6-Dichloro-4-(phenylethynyl)pyridine | 90 | Sonogashira |

| 2-Bromo-3-benzyl-ether-estrone | Benzophenone imine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 2-(Diphenylmethyleneamino)-3-benzyloxy-estrone | - | Buchwald-Hartwig |

Conclusion

This compound represents a highly promising, yet underexplored, building block for organic synthesis. While its direct synthesis has not been explicitly detailed in the literature, plausible and efficient synthetic routes can be proposed based on well-established methodologies for the functionalization of polychlorinated pyridines. The strategic positioning of a reactive iodine atom and three less reactive chlorine atoms makes this compound an ideal substrate for sequential cross-coupling reactions, enabling the construction of a diverse library of polysubstituted pyridines. This versatility positions this compound as a valuable tool for researchers in drug discovery and materials science, facilitating the exploration of novel chemical space and the development of new molecular entities with tailored properties. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the synthesis and application of this versatile chemical intermediate.

References

- 1. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 4. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrodechlorination of polychlorinated molecules using transition metal phosphide catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. depts.washington.edu [depts.washington.edu]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,3,5-Trichloro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 2,3,5-trichloro-4-iodopyridine with various arylboronic acids. The exceptional reactivity of the carbon-iodine bond over the carbon-chlorine bonds in this substrate allows for a highly regioselective reaction at the 4-position of the pyridine ring.[1] This selective functionalization furnishes 4-aryl-2,3,5-trichloropyridines, which are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.

The described methodologies are based on established procedures for structurally similar polyhalogenated pyridines, offering a robust starting point for researchers.[1][2] This document outlines two primary protocols: a standard palladium-catalyzed reaction and a ligand-free approach, complete with reaction conditions, work-up, and purification procedures.

Regioselectivity and Reaction Principle

The Suzuki-Miyaura coupling of this compound proceeds with high regioselectivity due to the significant difference in the reactivity of the carbon-halogen bonds under palladium catalysis. The order of reactivity is C-I > C-Br > C-Cl.[1] Consequently, the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond is much faster than to the carbon-chlorine bonds, allowing for selective coupling at the 4-position while leaving the chloro substituents untouched for potential subsequent transformations.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new carbon-carbon bond of the product, regenerating the Pd(0) catalyst.[1][3][4]

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling using a Phosphine Ligand

This protocol is adapted from general procedures for the coupling of halo-pyridines and offers a reliable method for a broad range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane/water)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

Nitrogen or Argon gas supply

-

Standard oven-dried glassware (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-aryl-2,3,5-trichloropyridine.[1]

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media

This protocol offers a more environmentally benign and cost-effective alternative by avoiding the use of phosphine ligands and organic solvents as the primary reaction medium.[2]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

-

Sodium carbonate (Na₂CO₃, 2.0 equivalents)

-

Solvent mixture: 3.5:3 v/v distilled water/DMF

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flask, combine this compound, the arylboronic acid, sodium carbonate, and palladium(II) acetate.[2]

-

Solvent Addition: Add the water and DMF solvent mixture.[2]

-

Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC or LC-MS.[2]

-

Work-up and Extraction: After completion, cool the reaction mixture and extract it four times with diethyl ether.[2]

-

Purification: Combine the organic extracts and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[2]

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of related chloropyridines, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Reaction Conditions for Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 90 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 88 |

| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 |

Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol %), H₂O/DMF = 3.5:3 mL. Yields are isolated yields.[2]

Table 2: General Comparison of Catalytic Systems for Suzuki-Miyaura Couplings of Halopyridines

| Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Aryl iodides, bromides |

| Pd(OAc)₂ | None | Na₂CO₃, K₃PO₄ | H₂O/DMF, Ethanol | Aryl bromides, chlorides |

| Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, K₂CO₃ | Dioxane, Toluene | Aryl chlorides, bromides |

Mandatory Visualizations

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Caption: Simplified Suzuki-Miyaura catalytic cycle for the coupling reaction.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of Terminal Alkynes with 2,3,5-Trichloro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has become an indispensable tool in organic synthesis, particularly in medicinal chemistry and materials science, for the construction of complex molecular architectures. The pyridine moiety is a key structural motif in numerous pharmaceuticals, and its functionalization is of significant interest in drug discovery.

These application notes provide a detailed protocol for the Sonogashira cross-coupling of 2,3,5-trichloro-4-iodopyridine with a variety of terminal alkynes. The high reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds on the pyridine ring allows for selective alkynylation at the 4-position. This protocol is based on established procedures for the Sonogashira coupling of halogenated pyridines and provides expected outcomes based on literature for structurally similar compounds.

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired 4-alkynyl-2,3,5-trichloropyridine and regenerate the active Pd(0) catalyst.

Data Presentation

The following tables summarize typical reaction conditions and representative yields for the Sonogashira cross-coupling of this compound with various terminal alkynes.

| Parameter | Condition | Reference |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | [1][2] |

| Copper Co-catalyst | CuI (1-5 mol%) | [1][2] |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | [1][2] |

| Solvent | DMF or THF | [1][2] |

| Temperature | Room temperature to 65 °C | [1][2] |

| Reaction Time | 2 - 24 hours | [3] |

Table 1: Optimized Reaction Conditions for Sonogashira Coupling of this compound.

| Entry | Terminal Alkyne | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | 2,3,5-Trichloro-4-(phenylethynyl)pyridine | 85-95 | [3] |

| 2 | 1-Hexyne | 2,3,5-Trichloro-4-(hex-1-yn-1-yl)pyridine | 80-90 | [3] |

| 3 | Propargyl alcohol | 3-(2,3,5-Trichloropyridin-4-yl)prop-2-yn-1-ol | 75-85 | [3] |

| 4 | 4-Ethynylanisole | 2,3,5-Trichloro-4-((4-methoxyphenyl)ethynyl)pyridine | 88-98 | [3] |

| 5 | (Trimethylsilyl)acetylene | 2,3,5-Trichloro-4-((trimethylsilyl)ethynyl)pyridine | 90-99 | [3] |

Table 2: Representative Yields of Sonogashira Coupling with this compound and Various Terminal Alkynes. Yields are estimated based on reactions with structurally similar substrates and may vary depending on specific reaction conditions.

Experimental Protocols

General Considerations

-